Molecular Weight Differentiation: Unsubstituted Indole Core vs. 5-Bromo Analog Reduces Mass by 78.9 Da
The target compound (MW 296.39 g/mol) is 78.9 Da lighter than its 5-bromo-substituted analog 2-(5-bromo-1H-indol-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide (MW 375.29 g/mol) . This mass difference places the target compound well within the optimal range for fragment-based screening (MW <300 Da) and significantly below the mean MW of oral drugs (~350 Da), whereas the 5-bromo analog exceeds typical fragment thresholds. The 4-methoxy analog (MW 326.42 g/mol) carries an additional 30.0 Da, and the 4-acetylamino analog (MW 353.44 g/mol) adds 57.1 Da relative to the target . No peer-reviewed head-to-head bioactivity comparison was identified for these compounds.
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 296.39 g/mol |
| Comparator Or Baseline | 5-bromo analog: 375.29 g/mol; 4-methoxy analog: 326.42 g/mol; 4-acetylamino analog: 353.44 g/mol |
| Quantified Difference | Δ = -78.9 g/mol (vs. 5-bromo); Δ = -30.0 g/mol (vs. 4-methoxy); Δ = -57.1 g/mol (vs. 4-acetylamino) |
| Conditions | Standard molecular formula calculation; values verified against Chemenu product listings |
Why This Matters
Lower MW favors fragment-based screening compatibility and provides a larger margin for subsequent synthetic elaboration before exceeding lead-likeness thresholds, making the target compound a more versatile starting scaffold than its heavier analogs.
